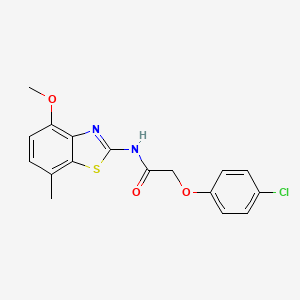
2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide, also known as CMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
Further studies are needed to elucidate the precise mechanism of action of 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide and its effects on specific biological targets.
2. In vivo studies: Further in vivo studies are needed to determine the safety and efficacy of 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide in animal models and humans.
3. Combination therapy: Studies are needed to investigate the potential of 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide in combination with other anti-cancer or neuroprotective agents for improved efficacy.
4. Structure-activity relationship: Studies are needed to investigate the structure-activity relationship of 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide and its analogs for improved potency and selectivity.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has shown promising results in cancer research, neurodegenerative diseases, and cardiovascular diseases. Although there are some limitations to its use in lab experiments, 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has several advantages, including its potency, low toxicity, and easy synthesis. Future research on 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide should focus on elucidating its mechanism of action, conducting further in vivo studies, investigating combination therapy, and exploring the structure-activity relationship.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent activity: 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide exhibits potent activity against various biological targets, making it a valuable tool for investigating various biological processes.
2. Low toxicity: 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments.
3. Easy synthesis: 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide can be easily synthesized using standard organic chemistry techniques, making it readily available for research purposes.
Some of the limitations of 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide include:
1. Limited solubility: 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Lack of selectivity: 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide exhibits some lack of selectivity, which can make it difficult to distinguish its effects on specific biological targets.
3. Lack of in vivo data: Although 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied in vitro, there is limited in vivo data available, which can make it difficult to extrapolate its effects to animal models and humans.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide. Some of the areas that warrant further investigation include:
1.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with 4-methoxy-7-methyl-1,3-benzothiazol-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA). The resulting product is then purified by column chromatography to yield 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide in high purity and yield.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the areas where 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has been applied include:
1. Cancer Research: 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion.
2. Neurodegenerative Diseases: 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has been found to exhibit neuroprotective effects against various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has been shown to reduce oxidative stress, inflammation, and neuronal damage, and improve cognitive function.
3. Cardiovascular Diseases: 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide has been found to exhibit cardioprotective effects against various cardiovascular diseases such as myocardial infarction, ischemia-reperfusion injury, and hypertension. It has been shown to reduce oxidative stress, inflammation, and apoptosis, and improve cardiac function.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-10-3-8-13(22-2)15-16(10)24-17(20-15)19-14(21)9-23-12-6-4-11(18)5-7-12/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSXECQBRFHGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)
![3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2937168.png)
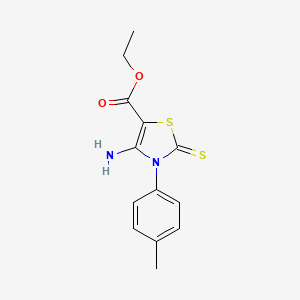

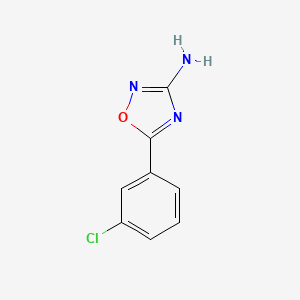
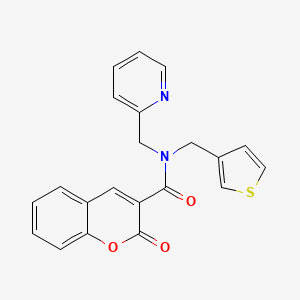
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)
![2-Chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2937182.png)

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)
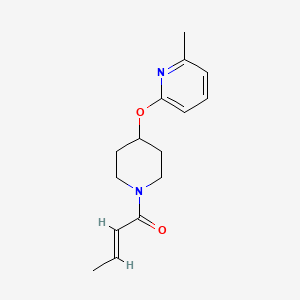
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2937187.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)